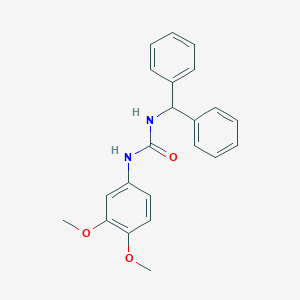
1-Benzhydryl-3-(3,4-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea: is a chemical compound with the molecular formula C22H22N2O3 and a molecular weight of 362.42 g/mol It is characterized by the presence of a benzhydryl group and a 3,4-dimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea typically involves the reaction of benzhydryl chloride with 3,4-dimethoxyaniline in the presence of a base, followed by the addition of phosgene or a similar carbonylating agent to form the urea linkage . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
N-benzhydryl-N’-(3,4-dichlorophenyl)urea: Similar structure but with chlorine atoms instead of methoxy groups.
N-benzhydryl-N’-(3,4-dimethylphenyl)urea: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness: The presence of the 3,4-dimethoxyphenyl group in N-benzhydryl-N’-(3,4-dimethoxyphenyl)urea imparts unique chemical properties, such as increased electron density on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
300862-44-6 |
|---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4g/mol |
IUPAC Name |
1-benzhydryl-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C22H22N2O3/c1-26-19-14-13-18(15-20(19)27-2)23-22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H2,23,24,25) |
InChI Key |
FDEBWLKFDOSWLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


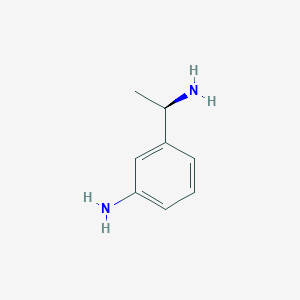
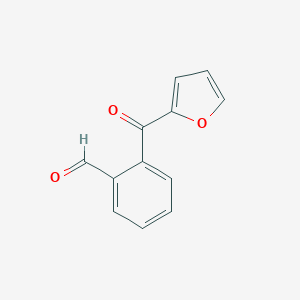
![4-(4-bromophenyl)-5'-chloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506477.png)
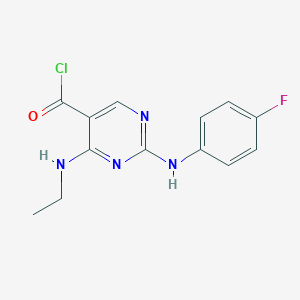
![5',7-dichloro-4-(4-fluorophenyl)-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B506487.png)
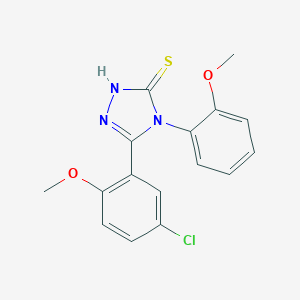
![3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B506503.png)
![1,14-Diethyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B506505.png)
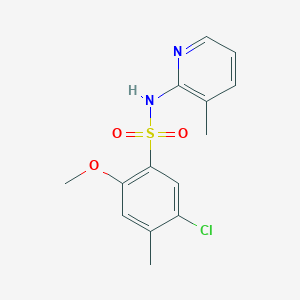
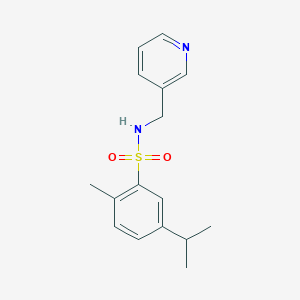
![4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506523.png)
![3-HYDROXY-3-[2-OXO-2-(PYRIDIN-4-YL)ETHYL]-1H-INDOL-2-ONE](/img/structure/B506527.png)
![3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506540.png)
![2-[3-(methylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B506543.png)
